ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate
Description
This compound (CAS: 330973-46-1) is a benzofuran derivative characterized by a 1-benzofuran core substituted with a chloro group at position 4, a methyl group at position 3, and an (E)-configured iminomethyl group at position 5 linked to a 3-hydroxypropyl chain. The ethyl ester at position 2 completes the structure. Its molecular formula is C₁₆H₁₈ClNO₄, with a molecular weight of 323.77 g/mol and a purity of 98% .
Properties
IUPAC Name |
ethyl 4-chloro-5-(3-hydroxypropyliminomethyl)-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-3-21-16(20)15-10(2)13-12(22-15)6-5-11(14(13)17)9-18-7-4-8-19/h5-6,9,19H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAIZODPPLVYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate, with the CAS number 330973-46-1, is a benzofuran derivative notable for its diverse biological activities. This compound features a chloro group and an imino functional group, which contribute to its potential therapeutic applications in medicinal chemistry and agricultural chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
Chemical Structure
The molecular formula of this compound is C16H18ClNO4, with a molecular weight of 323.77 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic pathways are not detailed in the literature, compounds of this nature are often synthesized through reactions involving carboxylic acids and alcohols, followed by imine formation under controlled conditions to ensure high yields and purity.
Antimicrobial Activity
Several studies have indicated that benzofuran derivatives exhibit antimicrobial properties. This compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. This activity could be attributed to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit anticancer activity. For instance, studies on related benzofuran derivatives have demonstrated their capability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. This suggests that the compound may also possess similar anticancer properties, warranting further investigation into its mechanism of action and efficacy against various cancer cell lines.
Enzyme Inhibition
Benzofuran derivatives have been identified as potential inhibitors of key enzymes involved in various biological processes. This compound may inhibit enzymes related to cancer metabolism or microbial resistance, making it a candidate for further enzymatic studies.
Case Studies
- Antimicrobial Testing : A study assessed the antimicrobial activity of benzofuran derivatives against several pathogens. This compound was included in the screening and exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that similar benzofuran derivatives induced cell cycle arrest and apoptosis. Future research should focus on this compound to confirm these effects and elucidate the underlying mechanisms.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The table below compares the target compound with three structurally related benzofuran derivatives:
Functional Group Analysis and Implications
Target Compound vs. Ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 17122-22-4): The hydroxy group at position 5 in CAS 17122-22-4 contrasts with the iminomethyl-propyl group in the target compound. This substitution reduces molecular weight (254.67 vs. The ester group position differs (2-COOEt vs. 3-COOEt), which may alter electronic distribution and reactivity.
Target Compound vs. 1-(5-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine (CAS 1152526-59-4): The amine substituent in CAS 1152526-59-4 introduces basicity, absent in the esterified target compound. This could make the amine derivative more reactive in acid-catalyzed reactions . The absence of the iminomethyl-propyl chain in the amine derivative simplifies the structure, reducing molecular weight (223.70 vs. 323.77).
Target Compound vs. Tetrahydrobenzo[b]thiophene Derivative (Ref: 10-F618226) :
Research and Application Context
- Potential Biological Activity: Benzofuran derivatives are often explored for antimicrobial, anticancer, or pesticidal properties.
Q & A
Q. What are the recommended synthetic routes for ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with benzofuran core functionalization. Key steps include:
- Chlorination at position 4 using reagents like SOCl₂ or PCl₃ under anhydrous conditions.
- Imination at position 5 via Schiff base formation with 3-hydroxypropylamine, requiring controlled pH (6–7) and inert atmosphere to stabilize the (E)-configuration .
- Esterification of the carboxyl group using ethyl chloroformate in the presence of a base (e.g., pyridine).
Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF for imination) to enhance yield .
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of spectroscopic and chromatographic methods:
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Hydrolysis risk : Store in anhydrous solvents (e.g., dry DMSO) at –20°C to prevent imine bond cleavage.
- Light sensitivity : Protect from UV exposure due to the benzofuran moiety’s photosensitivity .
- Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to model shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
- Dynamic effects : Use variable-temperature NMR to identify tautomerism or conformational changes in the imine group.
- Impurity profiling : Compare experimental HPLC retention times with synthetic intermediates (e.g., unreacted chlorinated precursor) .
- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., E/Z isomerism) .
Q. What experimental designs are suitable for studying its interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase-2 (COX-2), leveraging the compound’s halogen and ester groups for hydrophobic interactions .
- Enzyme inhibition assays : Measure IC₅₀ values in vitro (e.g., COX-2 inhibition via fluorometric kits) with positive controls (e.g., celecoxib) .
- Cell-based assays : Evaluate antiproliferative activity (MTT assay) in cancer cell lines, accounting for metabolic stability in culture media .
Q. How do structural analogs with varying substituents (e.g., halogen or alkyl groups) influence pharmacological activity?
| Analog | Substituent Modifications | Impact on Activity |
|---|---|---|
| Fluoro analog | 4-Cl → 4-F | Increased lipophilicity; enhanced blood-brain barrier penetration |
| Bromo analog | 5-imine → 5-Br | Reduced COX-2 selectivity due to steric hindrance |
| Methoxy analog | 3-methyl → 3-OCH₃ | Improved solubility but lower metabolic stability |
Q. What methodologies are recommended for assessing environmental persistence and ecotoxicological risks?
- Biodegradation studies : Use OECD 301B guidelines (aqueous aerobic conditions) to measure half-life in soil/water .
- QSAR modeling : Predict bioaccumulation potential (log P ~3.2) and toxicity to aquatic organisms (e.g., Daphnia magna) .
- Metabolite identification : Employ LC-QTOF-MS to track transformation products in simulated ecosystems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
